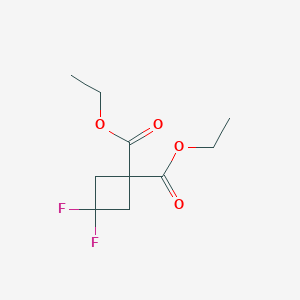

Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate

Description

BenchChem offers high-quality Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2O4/c1-3-15-7(13)9(8(14)16-4-2)5-10(11,12)6-9/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIDZBJVMIDZAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(C1)(F)F)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736647 | |

| Record name | Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827032-79-1 | |

| Record name | 1,1-Diethyl 3,3-difluoro-1,1-cyclobutanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827032-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate, a fluorinated building block of increasing interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis, and spectral characterization. Furthermore, it explores the strategic application of the 3,3-difluorocyclobutane motif in drug design, highlighting its role as a valuable bioisostere. This guide is intended to serve as a practical resource for researchers and scientists engaged in the design and synthesis of novel molecular entities.

Introduction: The Emergence of Fluorinated Scaffolds

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the 3,3-difluorocyclobutane unit has garnered significant attention as a versatile and impactful structural element.

This guide focuses on Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate , a key building block that provides access to a wide range of more complex molecules bearing the 3,3-difluorocyclobutane scaffold. Its gem-dicarboxylate functionality serves as a versatile handle for further chemical transformations, making it an invaluable tool for the synthesis of novel pharmaceutical candidates and advanced materials. The rigid, three-dimensional nature of the cyclobutane ring, combined with the electronic effects of the gem-difluoro group, offers a unique conformational constraint and polarity profile that can be exploited to optimize drug-like properties.

Chemical Identity and Physicochemical Properties

CAS Number: 827032-79-1[1]

Molecular Formula: C₁₀H₁₄F₂O₄[1]

Molecular Weight: 236.21 g/mol [1]

Synonyms: 1,1-diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate[1]

Physicochemical Data

| Property | Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate (Estimated/Predicted) | Diethyl cyclobutane-1,1-dicarboxylate (Experimental) |

| Boiling Point | ~110-120 °C at 12 mmHg | 104-105 °C at 12 mmHg |

| Density | ~1.15-1.25 g/mL at 20 °C | 1.05 g/mL at 20 °C |

| Refractive Index | ~1.42-1.43 | 1.436 |

| LogP | 1.5281 (Predicted)[1] | - |

| Topological Polar Surface Area (TPSA) | 52.6 Ų (Predicted)[1] | - |

The introduction of the two fluorine atoms is expected to increase the boiling point and density compared to the non-fluorinated analog due to increased molecular weight and polarity.

Synthesis and Handling

The synthesis of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate can be envisioned as a two-step process starting from a suitable precursor. A plausible synthetic route involves the preparation of 3,3-difluorocyclobutane-1,1-dicarboxylic acid followed by a Fischer esterification.

Synthesis of 3,3-Difluorocyclobutane-1,1-dicarboxylic Acid

While a direct synthesis of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate from simple starting materials is not well-documented, the synthesis of its precursor, 3,3-difluorocyclobutane-1,1-dicarboxylic acid (CAS: 827032-80-4), has been reported. A common approach involves the hydrolysis of a suitable dinitrile or diester precursor, which can be synthesized via cycloaddition reactions.

A related and well-documented synthesis is that of 3,3-difluorocyclobutanecarboxylic acid, which provides a strong basis for the synthesis of the dicarboxylic acid analogue.[2]

Experimental Protocol: Fischer Esterification

The following is a generalized protocol for the synthesis of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate from its corresponding dicarboxylic acid via Fischer esterification. This method is widely used for the conversion of carboxylic acids to esters in the presence of an acid catalyst and an excess of the corresponding alcohol.

Reaction Scheme:

A plausible synthetic workflow for the target compound.

Materials:

-

3,3-Difluorocyclobutane-1,1-dicarboxylic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,3-difluorocyclobutane-1,1-dicarboxylic acid (1.0 eq).

-

Add a large excess of absolute ethanol (e.g., 10-20 equivalents, which can also serve as the solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether or ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate as a colorless liquid.

Causality behind Experimental Choices: The use of a large excess of ethanol and a strong acid catalyst like sulfuric acid drives the equilibrium of the Fischer esterification towards the product side. The workup procedure is designed to remove the acid catalyst and any unreacted carboxylic acid, ensuring the purity of the final product.

Handling and Storage

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. Recommended storage temperature is 2-8°C.[1]

-

Handling: Handle in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the ethyl groups and the cyclobutane ring protons.

-

Ethyl group (CH₃): A triplet around δ 1.2-1.3 ppm.

-

Ethyl group (CH₂): A quartet around δ 4.1-4.3 ppm.

-

Cyclobutane ring (CH₂): The four protons on the cyclobutane ring are expected to appear as a multiplet in the region of δ 2.5-3.0 ppm. The coupling with the adjacent fluorine atoms will likely result in a complex splitting pattern.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the quaternary carbon, the fluorinated carbon, and the carbons of the ethyl groups and the cyclobutane ring.

-

Carbonyl (C=O): Approximately δ 170-175 ppm.

-

Quaternary Carbon (C(COOEt)₂): Approximately δ 50-60 ppm.

-

Difluorinated Carbon (CF₂): A triplet around δ 110-120 ppm due to coupling with the two fluorine atoms.

-

Ethyl group (OCH₂): Approximately δ 60-65 ppm.

-

Cyclobutane ring (CH₂): A triplet around δ 35-45 ppm due to coupling with the fluorine atoms.

-

Ethyl group (CH₃): Approximately δ 13-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and C-F bonds.

-

C=O stretch (ester): A strong, sharp peak around 1730-1750 cm⁻¹.

-

C-F stretch: Strong absorptions in the region of 1100-1300 cm⁻¹.

-

C-O stretch (ester): Bands in the 1000-1300 cm⁻¹ region.

-

C-H stretch (alkane): Absorptions just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 236. Common fragmentation patterns would involve the loss of ethoxy groups (-OEt, m/z 45), ethyl groups (-CH₂CH₃, m/z 29), and cleavage of the cyclobutane ring.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate in marketed drugs are not yet established, the 3,3-difluorocyclobutane motif is a highly valued scaffold in modern medicinal chemistry. Its utility stems from its ability to act as a bioisosteric replacement for other common chemical groups, leading to improved drug-like properties.

The 3,3-Difluorocyclobutane Moiety as a Bioisostere

A bioisostere is a chemical substituent or group that has similar physical or chemical properties to another group, and which produces broadly similar biological properties in a molecule. The 3,3-difluorocyclobutane group is often employed as a bioisostere for:

-

Gem-dimethyl group: It can mimic the steric bulk of a gem-dimethyl group while introducing polarity and potentially blocking metabolic oxidation at that position.

-

Carbonyl group: The polarized C-F bonds can mimic the dipole moment of a carbonyl group, influencing non-covalent interactions with biological targets.

-

Phenyl ring: In some contexts, the rigid, three-dimensional cyclobutane ring can serve as a non-aromatic scaffold to orient substituents in a manner similar to a substituted phenyl ring, while improving solubility and metabolic stability.

Bioisosteric roles of the 3,3-difluorocyclobutane motif.

Impact on Physicochemical Properties

The introduction of the 3,3-difluorocyclobutane moiety can have the following beneficial effects on a drug candidate's profile:

-

Increased Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage, often blocking P450-mediated oxidation at or near the site of fluorination.

-

Modulation of Lipophilicity (logP): Fluorination generally increases lipophilicity, but the overall effect of the 3,3-difluorocyclobutane group can be context-dependent, sometimes leading to an optimal balance of lipophilicity and solubility.

-

Improved Solubility: The polar nature of the C-F bonds can enhance aqueous solubility compared to a non-fluorinated hydrocarbon scaffold of similar size.

-

Enhanced Binding Affinity: The unique electronic and conformational properties of the 3,3-difluorocyclobutane ring can lead to favorable interactions with the target protein, improving binding affinity and potency.

Workflow for Utilizing Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate in Drug Discovery

The title compound serves as a versatile starting material for the synthesis of a variety of more complex molecules for screening in drug discovery programs.

Synthetic utility in a drug discovery workflow.

Conclusion

Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate is a valuable and versatile building block for the introduction of the 3,3-difluorocyclobutane motif into novel molecular architectures. While detailed experimental data for this specific compound is limited, its synthesis is achievable through established chemical transformations. The strategic use of the 3,3-difluorocyclobutane scaffold in medicinal chemistry offers a powerful approach to modulate the physicochemical and pharmacokinetic properties of drug candidates. This technical guide serves as a foundational resource for researchers looking to leverage the unique properties of this fluorinated building block in their synthetic and drug discovery endeavors.

References

Sources

Solubility of Fluorinated Cyclobutane Dicarboxylates in Organic Solvents: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Executive Summary

Fluorinated cyclobutane scaffolds are of increasing importance in medicinal chemistry, offering a unique combination of metabolic stability, conformational rigidity, and novel physicochemical properties.[1] The strategic incorporation of fluorine can profoundly alter a molecule's lipophilicity, pKa, and binding interactions, making these building blocks highly valuable in drug discovery.[2][3] However, realizing their full potential is critically dependent on a thorough understanding of their solubility in organic solvents. This parameter governs every stage of development, from reaction engineering and purification to formulation and bioavailability. This guide provides a comprehensive overview of the theoretical principles, experimental methodologies, and key factors influencing the solubility of fluorinated cyclobutane dicarboxylates, equipping researchers with the knowledge to effectively utilize these promising molecular frameworks.

The Strategic Value and Physicochemical Context

Cyclobutane rings are increasingly employed in drug candidates to impart unique three-dimensional structures, improve metabolic stability, and serve as non-planar bioisosteres for aromatic rings or alkenes.[1] When combined with fluorine, one of the most powerful tools in modern drug design, the resulting scaffolds offer distinct advantages. Fluorination is known to enhance properties like metabolic stability and membrane permeability.[3]

The solubility of these compounds is not a trivial parameter; it is a critical determinant of a program's success.

-

In Synthesis: Solvent selection dictates reaction rates, yields, and impurity profiles. Poor solubility can lead to heterogeneous reaction mixtures and challenging work-ups.

-

In Purification: Crystallization, a primary method for purification, is entirely dependent on differential solubility in various solvent systems.

-

In Formulation: The ability to dissolve a drug substance in a suitable carrier is fundamental to developing a viable dosage form, impacting everything from oral bioavailability to intravenous administration.

Theoretical Framework for Solubility

Understanding the solubility of these complex molecules requires integrating several theoretical pillars. The dissolution process is governed by the Gibbs free energy equation (ΔG = ΔH - TΔS), where a negative ΔG favors dissolution. This is achieved when the energy released from new solute-solvent interactions compensates for the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions.

The Impact of Fluorination on Intermolecular Forces

The introduction of fluorine creates unique electronic properties. The carbon-fluorine (C-F) bond is highly polarized, yet the fluorine atom has low polarizability. This leads to weaker van der Waals interactions compared to C-H bonds and a reduced tendency to engage in traditional hydrogen bonding. Consequently, highly fluorinated compounds are often both hydrophobic (water-repelling) and lipophobic (oil-repelling), giving rise to the concept of "fluorous chemistry," where fluorine-rich compounds preferentially dissolve in fluorine-rich solvents.[4][5] This unique behavior sets them apart from simple hydrocarbons.

Predictive Models: Hansen Solubility Parameters (HSP)

A powerful, practical tool for predicting solvent-solute compatibility is the Hansen Solubility Parameter (HSP) model.[6] It deconstructs the total Hildebrand solubility parameter into three components, representing the key intermolecular forces:

-

δD (Dispersion): Energy from weak van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute or solvent) can be described as a point in a 3D "Hansen space." The fundamental principle is that substances with similar HSP coordinates (i.e., a small distance between them in Hansen space) are likely to be miscible.[6][7] This provides a quantitative method for solvent screening, moving beyond the qualitative "like dissolves like" maxim. For fluorinated compounds, HSPs can be particularly insightful, often showing lower δD values and higher δP values compared to their hydrocarbon analogs.[8]

Caption: Hansen Solubility Parameter (HSP) matching for solubility prediction.

Standard Protocol: Equilibrium Shake-Flask Method for Organic Solvents

Accurate and reproducible solubility data is paramount. The Equilibrium Shake-Flask method is a gold-standard technique, adapted here from the principles outlined in OECD Guideline 105 for its robustness and reliability.[9][10] This protocol is designed to ensure that a true thermodynamic equilibrium is achieved and measured.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid fluorinated cyclobutane dicarboxylate to a known volume of the chosen organic solvent in a sealed, inert vial or flask. Causality: Using an excess of solid ensures that the solvent becomes fully saturated, which is the definition of solubility at that temperature.

-

Include a magnetic stir bar for agitation.

-

-

Equilibration:

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in a temperature-controlled shaker or on a stirring plate within a constant-temperature bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture vigorously for a preliminary period (e.g., 24 hours). Causality: Vigorous agitation maximizes the solid-liquid surface area, accelerating the approach to equilibrium.

-

Cease agitation and allow the mixture to stand for another 24 hours at the same constant temperature. Causality: This "settling" phase allows fine, undissolved particles to sediment, ensuring that the subsequent sample is from a clear, saturated solution and not a suspension.

-

-

Equilibrium Verification:

-

After the initial 48-hour period, carefully extract a sample from the clear supernatant.

-

Analyze the concentration of the solute using a validated analytical method (e.g., HPLC-UV, GC-MS).

-

Continue the equilibration (agitation and settling) for another 24 hours, then sample and analyze again.

-

Equilibrium is confirmed when two consecutive measurements (taken at least 24 hours apart) agree within a specified tolerance (e.g., <5%). Causality: This is a critical self-validating step. Without it, one might measure a kinetic, non-equilibrium value, leading to an over- or under-estimation of the true solubility.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). Causality: Filtration is mandatory to remove any microscopic, undissolved solid particles that would otherwise lead to a falsely high solubility measurement.

-

Immediately dilute the filtered sample gravimetrically with a known mass of fresh solvent to prevent precipitation and bring the concentration into the linear range of the analytical instrument.

-

Analyze the diluted sample against a calibration curve prepared with known standards of the compound.

-

-

Calculation:

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the final solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Caption: Experimental workflow for the Equilibrium Shake-Flask solubility method.

Analysis of Solubility Data and Influencing Factors

While a comprehensive public database for the solubility of all possible fluorinated cyclobutane dicarboxylates in all organic solvents does not exist, a robust understanding can be synthesized from available literature. The following table summarizes key findings from studies on structurally related compounds, providing critical insights into expected solubility trends.

| Compound Class / Structural Change | Observation | Implicated Solvents | Source |

| Monofluorination vs. Non-fluorinated | Monofluorination of cyclobutane derivatives resulted in reduced lipophilicity (lower LogP values) compared to the parent non-fluorinated compounds. | 1-Octanol/Water | [11] |

| CF3-Cyclobutane vs. tert-Butyl | Replacing a tert-butyl group with a CF3-cyclobutane group led to a notable decrease in aqueous solubility in several model compounds. | Water | [12] |

| Highly Fluorinated Compounds | Perfluorinated and highly fluorinated molecules are characteristically both hydrophobic and lipophobic, requiring specialized "fluorous" solvents or co-solvents for solubilization. | General Organic/Aqueous | [4][5] |

| Fluorinated Phthalocyanines | Fluorination improved solubility in organic solvents of medium polarity (e.g., THF, ethanol, acetone) compared to non-fluorinated analogs. | Ethanol, THF, Acetone | [13] |

| Dicarboxylic Acids (General) | The solubility of dicarboxylic acids (e.g., succinic, glutaric) in organic solvents like acetone and alcohols increases significantly with temperature. | Acetone, Alcohols | [14] |

Key Factors Governing Solubility

The solubility of a specific fluorinated cyclobutane dicarboxylate is a multi-variable problem. The following factors are primary determinants of the final value.

Caption: Key factors influencing the solubility of target compounds.

-

Solvent Choice: This is the most critical factor. A solvent with HSP values close to the solute will be a good candidate. For the dicarboxylate functionality, polar aprotic solvents (e.g., ethyl acetate, acetone) or alcohols (e.g., ethanol, isopropanol) are often effective.

-

Degree and Position of Fluorination: Solubility does not change linearly with fluorine content. A single fluorine atom may increase polarity, while a CF3 group can create a lipophobic domain.[12] The relative positions of fluorine atoms and the carboxylate groups will influence the overall molecular dipole and crystal packing energy.

-

Nature of the Dicarboxylate: A di-acid will have vastly different solubility from its corresponding dimethyl or diethyl ester. The free carboxylic acids can engage in strong hydrogen bonding, favoring polar, protic solvents, while the esters are less polar.

-

Stereochemistry: Cis and trans isomers can have different crystal lattice energies and molecular shapes, leading to significant differences in solubility. The more stable crystal lattice (higher melting point) often corresponds to lower solubility.

Conclusion and Outlook

The solubility of fluorinated cyclobutane dicarboxylates in organic solvents is a complex but manageable property. A predictive approach using Hansen Solubility Parameters can effectively guide solvent selection, while the rigorous application of the Equilibrium Shake-Flask method can yield reliable, high-quality experimental data. While general trends suggest that fluorination often reduces lipophilicity and aqueous solubility, its effect in organic solvents is nuanced and depends heavily on the interplay between the solute and solvent.

For researchers in drug discovery and development, a systematic approach is recommended: first, estimate solubility using predictive models; second, perform rapid, small-scale screening tests; and finally, conduct formal equilibrium solubility measurements in lead solvent systems. As the use of these valuable building blocks continues to grow, the development of a shared, public database of their physicochemical properties would be an invaluable resource for the scientific community.

References

-

Situ Biosciences. OECD 105 - Water Solubility. (URL: [Link])

-

OECD. Test No. 105: Water Solubility (1995). (URL: [Link])

-

OECD. Test No. 105: Water Solubility. (URL: [Link])

- Google Books. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties Test No.

-

Analytice. OECD 105 - Water Solubility Test at 20°C (2017). (URL: [Link])

-

Wikipedia. Organofluorine chemistry. (URL: [Link])

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? (2024). (URL: [Link])

-

ResearchGate. Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF (2022). (URL: [Link])

-

PubMed. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants (2004). (URL: [Link])

-

Scribd. Experiment 1. Solubility of Organic Compounds | PDF. (URL: [Link])

-

J-STAGE. Consideration of Hansen solubility parameters. Part 1. (URL: [Link])

-

Oreate AI Blog. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design (2026). (URL: [Link])

-

PMC. Cyclobutanes in Small‐Molecule Drug Candidates (2021). (URL: [Link])

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: [Link])

-

Harvard DASH. Introduction of Fluorine and Fluorine-Containing Functional Groups. (URL: [Link])

-

TURI. IDENTIFYING SAFER SOLVENTS USING HANSEN SOLUBILITY PARAMETERS. (URL: [Link])

-

DTIC. Hansen Solubility Parameters for Fluoroalkyl Silicates (Briefing Charts) (2012). (URL: [Link])

-

MDPI. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers (2025). (URL: [Link])

-

ResearchGate. Fluorocyclobutane‐containing pharmaceuticals and drug candidates. (2021). (URL: [Link])

-

ACS Publications. The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates (2025). (URL: [Link])

-

Chem LibreTexts. Solubility of Organic Compounds (2023). (URL: [Link])

-

ChemRxiv. α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery (2023). (URL: [Link])

-

Wikipedia. Hansen solubility parameter. (URL: [Link])

-

ResearchGate. Synthesis and measured aqueous solubilities (Sw, 23 °C) of derivatives... (2021). (URL: [Link])

-

PMC. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue (2021). (URL: [Link])

-

Open Access LMU. Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate (2021). (URL: [Link])

-

IUPAC. Solubility Data Series. (URL: [Link])

-

ResearchGate. Studies of solubility of dicarboxilic acid mixtures in organic solvents (2026). (URL: [Link])

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of fluorination_Chemicalbook [chemicalbook.com]

- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. hansen-solubility.com [hansen-solubility.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. oecd.org [oecd.org]

- 10. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical ... - OECD - Google 圖書 [books.google.co.jp]

- 11. researchgate.net [researchgate.net]

- 12. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

The Fluorine Fingerprint: A Guide to 3,3-Difluorocyclobutane Esters

Topic: 1H and 19F NMR Spectral Data for 3,3-Difluorocyclobutane Esters Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary: The Bioisostere Advantage

In modern drug discovery, the 3,3-difluorocyclobutane motif has emerged as a high-value bioisostere. By replacing a carbonyl group or an ether oxygen, this moiety modulates lipophilicity (

This guide provides a definitive spectral analysis of Ethyl 3,3-difluorocyclobutanecarboxylate , a ubiquitous building block, and establishes a self-validating protocol for its characterization.

Structural Dynamics & NMR Theory

The cyclobutane ring is not planar; it exists in a dynamic equilibrium between two puckered "butterfly" conformations. In 3,3-difluorocyclobutane esters, the substituent at C1 prefers the equatorial (or pseudo-equatorial) position to minimize 1,3-diaxial-like repulsion with the fluorine atoms.

The "Roof Effect" and AB Systems

Unlike standard aliphatic chains, the two fluorine atoms at C3 are often magnetically non-equivalent due to the ring pucker and the chirality induced by the C1 substituent (even if C1 is the only chiral center, the faces of the ring become distinct).

-

F NMR: Often appears as an AB quartet (or AB part of an ABXX' system) rather than a simple singlet or triplet. The large geminal coupling (

-

H NMR: The protons at C2 and C4 are split by both the geminal proton (

Diagram 1: NMR Interpretation Logic

The following decision tree outlines the logic for interpreting complex multiplets in this system.

Caption: Decision logic for interpreting the

Experimental Protocol: Synthesis & Isolation

To ensure the spectral data discussed below is grounded in reality, we define the standard synthesis route. The highest purity samples are typically derived from the deoxofluorination of the corresponding keto-ester.

Target Compound: Ethyl 3,3-difluorocyclobutanecarboxylate Precursor: Ethyl 3-oxocyclobutanecarboxylate

Step-by-Step Methodology

-

Reagent Setup: Charge a chemically resistant fluorination reactor (Teflon or Hastelloy preferred) with Ethyl 3-oxocyclobutanecarboxylate (1.0 equiv) and anhydrous DCM.

-

Fluorination: Cool to 0°C. Add DAST (Diethylaminosulfur trifluoride) or Deoxofluor (1.2 equiv) dropwise. Caution: Exothermic.

-

Reaction: Allow to warm to RT and stir for 16 hours.

-

Quench: Pour slowly into saturated aqueous NaHCO

at 0°C. Critical: Rapid CO -

Isolation: Extract with DCM, dry over MgSO

, and concentrate. -

Purification: Distillation is preferred over silica chromatography due to the volatility of the ester and lack of UV chromophore.

Diagram 2: Synthesis Workflow

Caption: Deoxofluorination workflow for converting the keto-ester to the gem-difluoro target.

Quantitative Spectral Data

The following data represents the purified Ethyl 3,3-difluorocyclobutanecarboxylate in CDCl

Table 1: H NMR Data (400 MHz, CDCl )

| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |

| Ester -CH | 4.19 | Quartet (q) | 2H | O-CH | |

| Ring H1 | 3.05 - 3.15 | Multiplet (m) | 1H | Complex | |

| Ring H2/H4 | 2.70 - 2.90 | Multiplet (m) | 4H | ||

| Ester -CH | 1.28 | Triplet (t) | 3H | O-CH |

Table 2: F NMR Data (376 MHz, CDCl )

| Signal Type | Shift ( | Pattern | Coupling ( | Notes |

| Gem-Difluoro | -83.0 to -100.0 | AB System (d) | ~194 - 200 Hz | Chemical shift varies with concentration and solvent. |

| Isomer A (F | -84.5 | Doublet | 194 Hz | Deshielded F (cis to ester) |

| Isomer B (F | -97.8 | Doublet | 194 Hz | Shielded F (trans to ester) |

Note: In lower resolution instruments or different solvents, the

Advanced Analysis & Troubleshooting

Distinguishing Impurities

A common impurity in this synthesis is the vinyl fluoride (elimination product).

-

Impurity Marker: Look for a vinylic proton signal around 5.0–5.5 ppm in

H NMR and a shift around -110 to -120 ppm in

Calculating in AB Systems

When the fluorine signals appear as a "roofed" quartet (two doublets leaning toward each other), the chemical shift difference is calculated using the outer and inner lines:

Self-Validation Check

To confirm your sample is the gem-difluoro ester and not the starting material or elimination product:

-

Integral Ratio: The ratio of the ethyl ester quartet (4.19 ppm, 2H) to the ring protons (2.7-3.2 ppm, 5H total) must be exactly 2:5 .

-

Fluorine Count: Integration of the

F signal against an internal standard (e.g.,

References

-

General Coupling Constants (

and -

Conformational Analysis of Fluorinated Cyclobutanes: Title: Nuclear magnetic resonance studies - 1,1-difluoro-3-phenylcyclobutane derivatives.[1][2] Source: CORE (Caltech Thesis/Paper Repository). URL:[Link]

Sources

Literature review of gem-difluorocyclobutane synthesis intermediates

The Architecture of gem-Difluorocyclobutanes: A Technical Guide to Synthesis Intermediates

The Medicinal Chemistry Imperative

The incorporation of fluorinated cycloalkyl motifs has become a cornerstone strategy in modern drug design. Specifically, gem-difluorocyclobutanes are highly valued as small, polar, yet lipophilic bioisosteres for carbonyls, ethers, and gem-dimethyl groups[1]. The strategic placement of a gem-difluoro moiety within a strained four-membered ring lowers overall lipophilicity compared to a trifluoromethyl group while significantly enhancing metabolic stability by blocking cytochrome P450-mediated oxidation[1][2]. This structural paradigm was famously validated in the development of Ivosidenib (an FDA-approved IDH1 inhibitor), where the gem-difluorocyclobutane motif was crucial for maintaining target potency while mitigating metabolic liabilities[1].

However, the synthesis of these highly strained, electron-deficient systems presents profound challenges. Traditional functionalization often suffers from harsh reaction conditions, low functional group tolerance, or undesired ring-opening and elimination side reactions[3]. This whitepaper dissects the synthetic logic, key intermediates, and validated protocols required to successfully construct and functionalize gem-difluorocyclobutane building blocks.

Strategic Intermediates and Mechanistic Logic

The synthesis of gem-difluorocyclobutanes typically diverges into two primary strategies: the de novo construction of the fluorinated ring via [2+2] cycloadditions, or the late-stage deoxyfluorination/functionalization of pre-formed cyclobutane intermediates[2][4].

A. 3,3-Difluorocyclobutanecarboxylic Acid: The Bioisosteric Acid

3,3-Difluorocyclobutanecarboxylic acid is a highly sought-after intermediate used to replace cyclohexane or 4,4-difluorocyclohexane carboxylic acids to reduce steric bulk and lipophilicity[2].

-

The Causality of Oxidative Cleavage: While classical routes utilized a severe[2+2] cycloaddition between 1,1-dichloro-2,2-difluoroethene and acrylonitrile (requiring an autoclave at 160 °C)[2], modern scalable syntheses bypass this by starting from commercially available 3-methylenecyclobutane carbonitrile. The exocyclic alkene is oxidatively cleaved to a ketone. Empirically, utilizing catalytic ruthenium trichloride (RuCl₃) with sodium metaperiodate (NaIO₄) is strictly superior to osmium tetraoxide (OsO₄); the RuCl₃ system not only avoids the extreme toxicity of osmium but also prevents the over-oxidation and complexation issues that historically capped yields at 60%[2].

-

Deoxyfluorination: The resulting 3-oxocyclobutanecarbonitrile is subjected to diethylaminosulfur trifluoride (DAST). The electron-withdrawing nature of the nitrile group stabilizes the ring against carbocation-induced rearrangement during the fluorination, yielding the gem-difluoro intermediate almost quantitatively[2].

Caption: Step-by-step synthetic logic for 3,3-difluorocyclobutanecarboxylic acid from commercial precursors.

B. 3,3-Difluorocyclobutanone: The Electrophilic Hub

3,3-Difluorocyclobutanone is the premier double-electrophile for accessing 1,1-disubstituted gem-difluorocyclobutanes[1]. However, it presents a severe mechanistic trap: the highly acidic α-protons adjacent to the carbonyl, combined with the leaving-group ability of the β-fluorines, make the molecule exceptionally prone to base-induced elimination (yielding unwanted cyclobutenes or ring-opened products)[1].

-

The Causality of Organolanthanum Reagents: Standard organolithium or Grignard reagents fail productively with 3,3-difluorocyclobutanone due to their high basicity, which triggers HF elimination[1]. To circumvent this, researchers employ organolanthanum reagents (generated in situ via LaCl₃·2LiCl). Lanthanum(III) is highly oxophilic, activating the carbonyl, while the resulting organolanthanum species exhibits drastically attenuated basicity. This strictly enforces a 1,2-nucleophilic addition pathway, cleanly yielding 1-substituted-3,3-difluorocyclobutan-1-ols[1].

Caption: Workflow of divergent catalytic functionalization of gem-difluorocyclobutanols via organolanthanum.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure reproducibility and high fidelity during scale-up.

Protocol A: Scalable Synthesis of 3-Oxocyclobutanecarbonitrile (Precursor to Acid)

Objective: Oxidative cleavage of 3-methylenecyclobutane carbonitrile.

-

Preparation: Dissolve 3-methylenecyclobutane carbonitrile in a solvent mixture of H₂O/MeCN/CH₂Cl₂ (optimized for biphasic phase-transfer efficiency) at 5–20 °C[2].

-

Catalysis: Add catalytic RuCl₃ followed by the portion-wise addition of NaIO₄ (oxidant).

-

Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using diethyl ether:pentane (1:1). The reaction is strictly complete only when the UV-active/stainable starting material spot is entirely consumed[2].

-

Workup: Separate the organic layer and extract the aqueous phase with CH₂Cl₂. Filter the combined organics through a silica gel pad to arrest any residual ruthenium species (crucial for preventing downstream catalyst poisoning).

-

Isolation: Dry over MgSO₄ and evaporate under reduced pressure to yield the ketone as a colorless crystalline solid (approx. 76% yield)[2].

Protocol B: Hydrolysis to 3,3-Difluorocyclobutane-1-carboxylic Acid

Objective: Saponification of the difluorinated ester/nitrile intermediate.

-

Alkaline Hydrolysis: Dissolve NaOH (1.1 equivalents) in a 1:1 mixture of MeOH and H₂O. Add the 3,3-difluorocyclobutanecarboxylate ester (or nitrile) at room temperature[5].

-

Reaction: Stir the mixture at room temperature for 15 hours.

-

Concentration: Evaporate the mixture in vacuo to exactly half of its original volume to remove the methanol, which prevents esterification reversal during the subsequent acidification step[5].

-

Validation Checkpoint (pH): Acidify the aqueous residue with concentrated aqueous HCl until the pH reaches exactly 1. Causality: A pH of 1 ensures the complete protonation of the carboxylate salt, driving the product entirely into the organic phase during extraction[5].

-

Extraction: Extract with CH₂Cl₂ (3 × 350 mL), evaporate in vacuo to yield a white solid (mp 49-52 °C) at 98% yield[5].

Protocol C: Organolanthanum Addition to 3,3-Difluorocyclobutanone

Objective: Synthesis of 1-aryl-3,3-difluorocyclobutanol without β-elimination.

-

Reagent Generation: In a flame-dried flask under inert atmosphere, suspend anhydrous LaCl₃·2LiCl in dry THF. Cool to 0 °C and slowly add the desired Grignard reagent (R-MgBr). Stir to allow transmetalation to the organolanthanum species[1].

-

Addition: Dropwise add 3,3-difluorocyclobutanone to the organolanthanum solution.

-

Validation Checkpoint (Temperature Control): Maintain the temperature strictly at 0 °C during addition to suppress any residual kinetic basicity, before allowing it to warm to room temperature.

-

Divergent Functionalization: The isolated gem-difluorocyclobutanol can subsequently be treated with catalytic FeCl₃ in the presence of nucleophiles (arenes, thiols, azides) to generate diverse 1,1-disubstituted gem-difluorocyclobutanes via a stable carbocation intermediate[1].

Quantitative Data Summary

The following table synthesizes the operational metrics for the key intermediates discussed, providing a comparative baseline for synthetic planning.

| Intermediate | Synthetic Strategy | Key Reagents | Yield / Scalability | Primary Utility |

| 3-Oxocyclobutanecarbonitrile | Oxidative Cleavage | cat. RuCl₃, NaIO₄ | 76% (Multigram scale)[2] | Precursor for deoxyfluorination |

| 3,3-Difluorocyclobutanecarbonitrile | Deoxyfluorination | DAST (2 equiv), CH₂Cl₂ | ~Quantitative[2] | Intermediate for hydrolysis |

| 3,3-Difluorocyclobutanecarboxylic Acid | Ester/Nitrile Hydrolysis | NaOH, MeOH/H₂O, then HCl | 98% (32.4 g scale)[5] | Bioisostere building block |

| 1-Aryl-3,3-difluorocyclobutanol | Organometallic Addition | R-MgBr, LaCl₃·2LiCl | High (Divergent)[1] | Precursor for 1,1-disubstituted analogs |

| 2-Aryl-gem-difluorocyclobutanes | Wagner-Meerwein Rearrangement | Selectfluor, Py·HF | Moderate to Good[3] | C2-substituted structural elements |

References

-

A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid Source: Synthetic Communications, 2006, 35(5). URL:[Link]

-

Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols Source: The Journal of Organic Chemistry, ACS Publications, 2025. URL:[Link]

-

gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes Source: Organic Letters, ACS Publications, 2021. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Synthesis of 3,3-difluorocyclobutane-1,1-dicarboxylic acid from diethyl ester

Executive Summary

This application note details the protocol for the saponification of diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate (CAS 827032-79-1) to yield 3,3-difluorocyclobutane-1,1-dicarboxylic acid (CAS 115119-12-1).

This specific building block is of high value in medicinal chemistry. The gem-difluoro group lowers the pKa of the carboxylic acids via inductive effects and increases lipophilicity compared to the non-fluorinated parent, while the cyclobutane ring provides rigid conformational restriction.

Critical Technical Challenge: The primary risk in this synthesis is spontaneous decarboxylation . Like all gem-dicarboxylic acids (substituted malonic acids), the product is thermodynamically prone to losing CO₂ to form the mono-acid (3,3-difluorocyclobutane-1-carboxylic acid) if exposed to heat under acidic conditions. This protocol utilizes a Low-Temperature Lithium Hydroxide (LiOH) method to preserve the diacid functionality.

Reaction Mechanism & Workflow

The transformation proceeds via a standard base-mediated hydrolysis (saponification). Lithium hydroxide is selected over Sodium hydroxide due to its milder nature and higher solubility in THF/Water mixtures, which ensures a homogeneous reaction with the lipophilic fluorinated ester.

Mechanistic Pathway[1][2]

Figure 1: Reaction pathway highlighting the critical divergence point where heat can lead to unwanted decarboxylation.

Experimental Protocol

Materials & Reagents[2]

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate | 236.21 | 1.0 | Substrate |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 2.5 | Base |

| Tetrahydrofuran (THF) | 72.11 | - | Solvent (Organic) |

| Deionized Water | 18.02 | - | Solvent (Aqueous) |

| HCl (1M or 2M) | 36.46 | Excess | Acidifier |

| Ethyl Acetate (EtOAc) | 88.11 | - | Extraction Solvent |

Step-by-Step Methodology

Pre-requisite: Ensure all glassware is clean. An inert atmosphere (N₂ or Ar) is recommended but not strictly required for hydrolysis; however, it prevents absorption of atmospheric CO₂ by the base.

Step 1: Solubilization

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the diethyl ester in THF.

-

Volume guideline: Use approximately 5 mL of THF per gram of ester.

-

-

Cool the solution to 0°C using an ice bath.

Step 2: Saponification

-

Prepare a solution of 2.5 equiv of LiOH·H₂O in water.[2]

-

Volume guideline: Use a 1:1 ratio of Water to THF (e.g., if 50 mL THF used, use 50 mL water).

-

-

Add the aqueous LiOH solution dropwise to the cold ester solution over 10-15 minutes.

-

Observation: The mixture may become biphasic initially but should homogenize as hydrolysis proceeds and ethanol is generated.

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir vigorously for 16–18 hours (Overnight).

-

Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexane). The starting material (high R_f) should disappear, and the baseline spot (salt) should appear. LCMS is preferred to confirm the mass (M-H)⁻ = 179.0.

-

Step 3: Workup (CRITICAL STEP)

Caution: Temperature control is vital here to prevent decarboxylation.

-

Concentrate the reaction mixture under reduced pressure (Rotovap) at <30°C to remove the THF and ethanol.

-

Result: You will be left with an aqueous solution of the dilithium salt.

-

-

Wash the aqueous residue with diethyl ether (2 x volumes) to remove any unreacted neutral organic impurities. Discard the organic (ether) layer.

-

Cool the aqueous phase to 0°C in an ice bath.

-

Slowly acidify with 2N HCl dropwise while stirring until pH 1–2 is reached.

-

Note: Do not allow the temperature to rise above 10°C during acidification.

-

-

Extract the cold acidic aqueous layer immediately with Ethyl Acetate (3 x volumes) .

-

Why EtOAc? Dicarboxylic acids are polar; EtOAc is more polar than ether and provides better recovery.

-

Step 4: Isolation

-

Combine the EtOAc extracts.

-

Wash with a small amount of brine (saturated NaCl).

-

Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium sulfate is slightly acidic and can sometimes be too aggressive; Na₂SO₄ is safer.

-

Filter and concentrate under reduced pressure at <35°C .

-

Product: The title compound usually solidifies upon drying.

-

-

Recrystallization (Optional): If high purity is required, recrystallize from a mixture of EtOAc/Hexanes. Avoid boiling solvents; use slow evaporation or cooling.

Analytical Data & Quality Control

| Parameter | Expected Value/Observation |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (DMSO-d₆) | δ 13.5 (br s, 2H, COOH), 3.10 (t, 4H, CH₂). Note: The CH₂ protons appear as a triplet or multiplet due to H-F coupling. |

| ¹⁹F NMR | δ -80 to -100 ppm (multiplet, depending on solvent) |

| MS (ESI-) | m/z 179.0 [M-H]⁻ |

| Melting Point | ~110–115°C (with decomposition/gas evolution if heated higher) |

Troubleshooting & Decision Matrix

Use the following logic flow to address common isolation issues.

Figure 2: Decision tree for maximizing recovery of the polar dicarboxylic acid.

Safety & Handling

-

Fluorine Content: While the C-F bond is stable, combustion of this material will generate HF. Handle waste accordingly.

-

Pressure: Saponification generates ethanol. Ensure the reaction vessel is not sealed tight if gas evolution is suspected (though unlikely here).

-

Acids: Handling concentrated HCl requires PPE (gloves, goggles).

References

-

Organic Syntheses, Coll. Vol. 4, p.288 (1963). Diethyl 1,1-Cyclobutanedicarboxylate. (Standard protocol for cyclobutane diester synthesis and hydrolysis). Link

-

Ding, Y. et al. (2011). Process for the preparation of 3,3-difluorocyclobutane derivatives. WO Patent 2011025836. (Describes the synthesis of the diester precursor and subsequent hydrolysis conditions). Link

-

Grygorenko, O. O. et al. (2018).[2] Synthesis of 3,3-Difluorocyclobutanecarboxylic acid. Synthesis, 50(24), 4949-4957.[2] (Describes the mono-acid synthesis, highlighting the stability profiles of the difluorocyclobutane ring). Link

-

ChemicalBook. 3,3-Difluorocyclobutane-1,1-dicarboxylic acid Properties. (Physical property verification). Link

Sources

Protocol for hydrolysis of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate

Executive Summary

Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate is a highly valuable fluorinated building block used extensively in medicinal chemistry. The incorporation of a gem-difluorocyclobutane moiety improves the metabolic stability, lipophilicity, and conformational rigidity of active pharmaceutical ingredients (APIs). Depending on the synthetic target, researchers must selectively hydrolyze this diester into either its mono-ester (for sequential asymmetric coupling, such as in c-Kit kinase inhibitors) or its di-acid (for the synthesis of spirocyclic scaffolds like 2-azaspiro[3.3]heptanes).

This application note provides field-validated, self-consistent protocols for both the partial (desymmetrization) and complete hydrolysis of the diester, detailing the mechanistic rationale behind the specific stoichiometric and thermal controls required for each workflow.

Mechanistic Insights: The gem-Difluoro Effect

When designing a hydrolysis protocol for this specific substrate, standard saponification rules must be adjusted due to the unique electronic environment of the cyclobutane ring:

-

Electrophilic Enhancement: The highly electronegative gem-difluoro group exerts a strong inductive electron-withdrawing effect (-I effect) across the cyclobutane ring. This increases the electrophilicity of the ester carbonyl carbons, making the first hydrolysis event exceptionally rapid even at 0 °C.

-

Electrostatic Repulsion (The Mono-ester Barrier): Once the first ester is hydrolyzed, it forms a negatively charged carboxylate anion. This anion strongly repels incoming hydroxide nucleophiles. Furthermore, the electron-donating nature of the carboxylate counteracts the inductive pull of the fluorine atoms. Consequently, the second ester becomes highly resistant to hydrolysis at room temperature.

-

Solvent Selection: For mono-hydrolysis, using ethanolic Potassium Hydroxide (KOH) is critical. Using methanolic base would lead to unwanted transesterification, yielding a mixed methyl/ethyl diester impurity[1].

Reaction Pathway Visualization

Reaction pathways for the controlled hydrolysis of gem-difluorocyclobutane diesters.

Quantitative Data & Reagent Matrices

Table 1: Reagent Matrix for Partial Hydrolysis (Mono-esterification)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate | 236.21 | 1.0 | 2.80 g (12.0 mmol) | Starting Material |

| Ethanolic KOH (0.5 M) | 56.11 | 1.0 (Total) | 24.0 mL (12.0 mmol) | Hydrolyzing Base |

| Deionized Water | 18.02 | Excess | 2.2 mL (initial) | Co-solvent |

| Hydrochloric Acid (1.0 M) | 36.46 | ~1.2 | ~15.0 mL | Acidification |

Table 2: Reagent Matrix for Complete Hydrolysis (Di-acid Formation)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate | 236.21 | 1.0 | 2.36 g (10.0 mmol) | Starting Material |

| Sodium Hydroxide (NaOH) | 40.00 | 2.5 | 1.00 g (25.0 mmol) | Hydrolyzing Base |

| THF / Water (1:1 v/v) | N/A | Solvent | 20.0 mL | Solvent System |

| Concentrated HCl (37%) | 36.46 | ~3.0 | ~2.5 mL | Acidification |

Step-by-Step Experimental Protocols

Protocol A: Desymmetrization to the Mono-Ester

Target: 1-(ethoxycarbonyl)-3,3-difluorocyclobutane-1-carboxylic acid Reference Standard: Novartis c-Kit Kinase Inhibitor Synthesis[1]

Causality Check: To prevent local high concentrations of hydroxide (which would trigger unwanted di-hydrolysis), the base is added in two distinct 0.5 equivalent portions.

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, prepare a solution of 0.5 M potassium hydroxide (KOH) in absolute ethanol.

-

Initial Hydrolysis: Cool 11.0 mL (5.5 mmol) of the 0.5 M ethanolic KOH solution and 2.2 mL of deionized water to 0 °C using an ice-water bath.

-

Primary Addition: Slowly add Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate (2.8 g, 12.0 mmol) to the chilled solution. Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) overnight.

-

Secondary Addition: After 12–16 hours, add an additional 12.0 mL (6.0 mmol) of the 0.5 M ethanolic KOH solution. Continue stirring at room temperature overnight.

-

Quenching & Evaporation: Quench the reaction by adding 15 mL of deionized water. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the ethanol.

-

Organic Wash (Self-Validation): Extract the remaining aqueous phase with Ethyl Acetate (2 × 20 mL) to remove any unreacted diester. Note: If the reaction was successful, TLC of this organic wash will show minimal starting material.

-

Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 1.0 M HCl. The mono-ester will immediately form a cloudy suspension.

-

Extraction & Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 × 25 mL). Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the mono-ester as a viscous oil or waxy solid.

Protocol B: Exhaustive Hydrolysis to the Di-Acid

Target: 3,3-difluorocyclobutane-1,1-dicarboxylic acid Application: Precursor for 6,6-difluoro-2-azaspiro[3.3]heptane derivatives[2]

Causality Check: Because the mono-carboxylate anion repels further nucleophilic attack, forcing conditions (2.5 equivalents of base and thermal energy) are strictly required to achieve the di-acid.

-

Preparation: In a 100 mL round-bottom flask, dissolve Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate (2.36 g, 10.0 mmol) in 10 mL of Tetrahydrofuran (THF).

-

Base Addition: Prepare a solution of Sodium Hydroxide (1.00 g, 25.0 mmol) in 10 mL of deionized water. Add this aqueous base to the THF solution.

-

Heating: Attach a reflux condenser and heat the biphasic mixture to 60 °C. Stir vigorously for 4 to 6 hours. Visual Cue: The mixture will transition from a biphasic suspension to a clear, homogeneous solution as the highly water-soluble disodium salt forms.

-

Solvent Removal: Cool the reaction to room temperature and remove the THF under reduced pressure.

-

Organic Wash: Wash the residual aqueous layer with Diethyl Ether (15 mL) to remove non-polar impurities. Discard the organic layer.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1 using concentrated HCl (~37%). A white precipitate of the di-acid will form.

-

Extraction & Isolation (Expert Tip): Because gem-difluorocyclobutane di-acids are highly polar and partially water-soluble, extract the product using a solvent mixture of Ethyl Acetate containing 5% Methanol (3 × 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the pure di-acid as a crystalline white solid.

References

-

US9199981B2 - Compounds and compositions as C-kit kinase inhibitors. Google Patents. Available at:[1]

-

Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate Synthesis and Experimental Protocols. Benchchem. Available at:[2]

Sources

Application Notes and Protocols: Decarboxylation of 3,3-Difluorocyclobutane-1,1-Dicarboxylic Acid Derivatives

Introduction: The Rising Prominence of the 3,3-Difluorocyclobutane Motif in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties.[1] Among the various fluorinated scaffolds, the 3,3-difluorocyclobutane moiety has emerged as a particularly valuable motif.[2][3] Its unique combination of properties, including a small steric footprint, increased polarity, and enhanced metabolic stability, makes it an attractive bioisostere for other cyclic systems.[4][5][6][7] The synthesis of molecules containing this scaffold often involves 3,3-difluorocyclobutane-1,1-dicarboxylic acid derivatives as key intermediates. A crucial step in these synthetic sequences is the selective removal of one of the carboxyl groups, a process known as decarboxylation, to yield the corresponding monocarboxylic acid.

This guide provides a comprehensive overview of the principles and practical methods for the decarboxylation of 3,3-difluorocyclobutane-1,1-dicarboxylic acid derivatives. We will delve into the mechanistic underpinnings of these reactions and present detailed, field-proven protocols to aid researchers in the successful synthesis of these valuable building blocks.

Mechanistic Considerations: The Driving Force of Decarboxylation

The decarboxylation of β-dicarboxylic acids, such as malonic acid and its derivatives, is a well-established transformation in organic synthesis.[8][9][10] The reaction is facilitated by the presence of a second carbonyl group in the β-position relative to the carboxylic acid being removed. This arrangement enables the formation of a cyclic, six-membered transition state upon heating, which is the key to the reaction's facility.

The generally accepted mechanism for the thermal decarboxylation of a malonic acid derivative proceeds through a concerted process. The acidic proton of one carboxyl group is transferred to the carbonyl oxygen of the other, while a cascade of electron movements results in the cleavage of a carbon-carbon bond and the liberation of carbon dioxide.[9][10] This process initially forms an enol intermediate, which then tautomerizes to the more stable carboxylic acid product.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Decarboxylation - Chemistry Steps [chemistrysteps.com]

- 10. jove.com [jove.com]

Application of gem-difluorocyclobutanes as bioisosteres in medicinal chemistry

Application Note: gem-Difluorocyclobutanes (dFCB) as Bioisosteres in Medicinal Chemistry

Executive Summary

The gem-difluorocyclobutane (dFCB) moiety has emerged as a "privileged scaffold" in modern drug discovery, validated by the FDA approval of Ivosidenib (Tibsovo) . Unlike traditional bioisosteres that merely mimic steric bulk, dFCB offers a unique trifecta of properties: conformational restriction , metabolic blockade , and electronic mimicry of carbonyls .

This guide provides a technical deep-dive into the application of dFCB, moving beyond basic theory to actionable protocols. It addresses the primary synthetic challenge—HF elimination —and provides a validated organolanthanum-mediated protocol to access 1,1-disubstituted architectures.[1]

Part 1: The Bioisosteric Rationale

Electronic Mimicry: The Carbonyl Surrogate

The dFCB unit is frequently employed as a metabolically stable bioisostere for ketones and cyclic ethers.[1]

-

Dipole Vectors: The C=O bond has a dipole moment of ~2.3–2.7 D.[1] The C–F bond is ~1.4 D. In a gem-difluoro arrangement, the tetrahedral geometry creates a vector sum of ~2.0–2.2 D, closely mimicking the electrostatic environment of a carbonyl group without the electrophilic liability.[1]

-

H-Bonding: unlike C=O, the CF₂ group is a notoriously poor hydrogen bond acceptor.[1] This allows chemists to maintain the dipole required for receptor orientation while deleting an unnecessary H-bond acceptor that might otherwise increase desolvation penalties.[1]

Physicochemical Modulation (The "Fluorine Effect")

Incorporating dFCB alters the physicochemical landscape of a lead compound.[1]

| Property | Effect of dFCB Replacement (vs. Cyclobutane/Cyclohexane) | Mechanism |

| pKa (Amine) | Decrease (0.3 – 0.5 units) | Strong inductive effect (-I) of fluorine pulls electron density, reducing basicity of adjacent amines [1]. |

| Lipophilicity (LogP) | Variable | Typically decreases LogP (~0.5 units) vs. non-fluorinated cycloalkanes due to polarity. However, in O-heterocycles, it may increase LogP [2]. |

| Metabolic Stability | Significant Increase | The C–F bond (approx. 116 kcal/mol) is stronger than C–H, blocking Cytochrome P450 oxidative metabolism at the 3-position.[1] |

| Conformation | Puckering Control | dFCB rings are puckered (butterfly angle ~20-24°) [3]. The fluorine atoms prefer equatorial positions to minimize 1,3-diaxial repulsion, locking specific bioactive conformations. |

Part 2: Case Study – Ivosidenib (Tibsovo)

Ivosidenib (AG-120) is an inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1) used for acute myeloid leukemia.[2]

-

Design Challenge: Early leads suffered from rapid oxidative metabolism at the cycloalkyl ring.[1]

-

dFCB Solution: The introduction of the gem-difluorocyclobutane moiety at the core served two purposes:

Part 3: Experimental Protocols

Critical Warning: The HF Elimination Trap

A common failure mode in synthesizing 1,1-disubstituted dFCBs from 3,3-difluorocyclobutanone is the elimination of HF . Basic nucleophiles (e.g., Grignards, organolithiums) often act as bases, triggering E1cB elimination to form volatile fluorocyclobutenes.

Solution: Use Organolanthanum reagents to suppress basicity while enhancing nucleophilicity [3].[1]

Protocol A: Synthesis of 1,1-Disubstituted-3,3-difluorocyclobutanes

Based on the 2025 methodology by Mykhailiuk, Grygorenko, et al. [3]

Objective: Addition of a carbon nucleophile to 3,3-difluorocyclobutanone without elimination.

Materials:

-

3,3-Difluorocyclobutanone (1.0 equiv)

-

Organolithium or Grignard reagent (e.g., PhLi or PhMgBr) (1.2 equiv)

-

LaCl3[1]·2LiCl (0.6 M solution in THF) (1.3 equiv)

-

THF (anhydrous)

-

Ammonium chloride (sat.[1] aq.)

Step-by-Step Procedure:

-

Complex Formation:

-

Flame-dry a round-bottom flask under Argon.[1]

-

Add the LaCl3[1]·2LiCl solution (1.3 equiv) and cool to 0 °C .

-

Dropwise add the organolithium or Grignard reagent (1.2 equiv) over 10 minutes.[1]

-

Mechanism:[1][3] This forms the organolanthanum species (R-LaCl2), which is less basic and highly oxophilic.

-

Stir at 0 °C for 30 minutes.

-

-

Nucleophilic Addition:

-

Cool the reaction mixture to -78 °C .

-

Dissolve 3,3-difluorocyclobutanone (1.0 equiv) in anhydrous THF.

-

Add the ketone solution dropwise to the organolanthanum reagent.[1]

-

Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature over 2 hours.

-

-

Workup:

-

Quench the reaction with saturated aqueous NH4Cl.[1]

-

Extract with diethyl ether or EtOAc (3x).

-

Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

Note: The resulting 1-substituted-3,3-difluorocyclobutan-1-ol is stable and can be purified by silica gel chromatography.

-

-

Derivatization (Optional):

-

To install a second substituent (e.g., via Friedel-Crafts), treat the alcohol with a nucleophile (e.g., arene) and a Lewis Acid (FeCl3, 10 mol%) in toluene at 50 °C.

-

Part 4: Visualization & Decision Frameworks

Decision Tree: When to Use dFCB?

Figure 1: Strategic decision framework for incorporating gem-difluorocyclobutanes during Lead Optimization.

Synthesis Workflow: Organolanthanum Route

Figure 2: The Organolanthanum pathway prevents the destructive HF elimination common with standard Grignard reagents.

References

-

Melnykov, K. P., et al. (2025).[4] Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal.[1]

-

Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal.[1]

-

Liashuk, O. S., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Journal of Organic Chemistry. (Note: URL reflects source domain)

-

Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers.[5] ACS Medicinal Chemistry Letters.

Sources

Application Note: Chemoselective Reduction of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate to (3,3-difluorocyclobutane-1,1-diyl)dimethanol

[1]

Abstract

This technical guide details the protocol for the reduction of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate (CAS: 827032-79-1) to its corresponding diol, (3,3-difluorocyclobutane-1,1-diyl)dimethanol .[1] The transformation utilizes Lithium Aluminum Hydride (LiAlH₄) in tetrahydrofuran (THF) under strictly anhydrous conditions. This specific fluorinated scaffold is a critical bioisostere for gem-dimethyl groups in medicinal chemistry, offering improved metabolic stability and lipophilicity modulation.[1] This guide addresses the challenges of preserving the strained cyclobutane ring while preventing defluorination, providing a scalable, high-yield workflow.

Strategic Reaction Analysis

The Challenge of Fluorinated Cyclobutanes

The target substrate contains two high-risk structural features:

-

Strained Cyclobutane Ring: Susceptible to ring-opening under harsh acidic or thermal conditions.[1]

-

Gem-difluoro Moiety: While generally stable, the

-position to the fluorine atoms is activated.[1] However, in this 3,3-difluoro-1,1-dicarboxylate motif, the fluorines are

Selection of Reducing Agent[2][3]

-

Lithium Aluminum Hydride (LiAlH₄): The "Gold Standard" for this transformation.[1] It provides the necessary kinetic power to reduce the sterically hindered quaternary center of the 1,1-dicarboxylate without requiring high temperatures that could degrade the ring.[1]

-

Sodium Borohydride (NaBH₄): Generally insufficient for esters without additives (e.g., LiCl, CaCl₂). While milder, the conversion is often sluggish for sterically congested gem-dicarboxylates, leading to incomplete reduction.

-

DIBAL-H: Effective but requires cryogenic conditions (-78 °C) and is less atom-economical for full reduction to alcohols compared to LiAlH₄.[1]

Decision: LiAlH₄ in refluxing THF is the validated method for high-yield synthesis of this specific diol.[1]

Detailed Experimental Protocol

Scale: 50 mmol (approx. 11.8 g of diester) Expected Yield: 85–95% Time: ~16 Hours (Active: 4h, Passive: 12h)

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount | Role |

| Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate | 236.21 | 1.0 | 11.81 g | Substrate |

| LiAlH₄ (2.4 M in THF or powder) | 37.95 | 1.5* | 2.85 g (powder) | Reducing Agent |

| Tetrahydrofuran (THF) | 72.11 | Solvent | 150 mL | Solvent (Anhydrous) |

| Sodium Sulfate (Na₂SO₄) | 142.04 | N/A | ~20 g | Drying Agent |

*Note: Theoretical stoichiometry is 0.5 mol LiAlH₄ per ester group (1.0 mol total).[1] We use 1.5 equiv (50% excess) to ensure complete conversion.

Step-by-Step Methodology

Phase 1: Setup and Activation

-

Apparatus Preparation: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush the system with dry Nitrogen (N₂) or Argon.

-

Reagent Charging:

-

Option A (Powder): Rapidly weigh LiAlH₄ powder (2.85 g, 75 mmol) and transfer to the RBF. Add 100 mL of anhydrous THF. Cool to 0 °C in an ice bath.

-

Option B (Solution): Syringe 31 mL of 2.4 M LiAlH₄/THF solution into the RBF. Cool to 0 °C.

-

Phase 2: Controlled Addition (The Critical Step)

-

Substrate Dissolution: Dissolve the diester (11.81 g, 50 mmol) in 50 mL of anhydrous THF.

-

Addition: Transfer the diester solution to the addition funnel. Add dropwise to the LiAlH₄ suspension at 0 °C over 45–60 minutes.

-

Caution: Gas evolution (H₂) will occur.[1] Monitor the bubbler to ensure the rate is controlled.

-

-

Reaction Propagation: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT).

-

Reflux (Optional but Recommended): If TLC indicates unreacted starting material after 2 hours at RT, heat the mixture to a gentle reflux (66 °C) for 2–4 hours.

-

Checkpoint: The gem-difluoro group is stable at THF reflux temperatures.[1]

-

Phase 3: The Fieser Quench (Safety Critical)

Do not use acid to quench.[1] Use the Fieser method to produce a granular, filterable precipitate rather than a gelatinous emulsion.

-

Cool the reaction mixture back to 0 °C.

-

Add the following slowly, with vigorous stirring:

-

2.9 mL Water (n mL per n grams LiAlH₄)

-

2.9 mL 15% Aqueous NaOH (n mL)

-

8.7 mL Water (3n mL)

-

-

Precipitation: Remove the ice bath and stir for 30–60 minutes. The gray lithium aluminate salts should turn white and granular.[1]

Phase 4: Isolation and Purification

-

Filtration: Filter the suspension through a pad of Celite® or a coarse fritted glass funnel. Wash the filter cake with 3 x 50 mL of warm THF or Diethyl Ether.

-

Drying: Combine the filtrate, dry over anhydrous Na₂SO₄ for 20 minutes, and filter.

-

Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 40 °C.

-

Purification:

-

The crude product is often pure enough (>95%) for subsequent steps.

-

If necessary, recrystallize from Hexane/EtOAc or distill under high vacuum (bp ~110–120 °C at 0.5 mmHg).

-

Process Logic & Troubleshooting

Mechanism of Action

The hydride transfer occurs via nucleophilic attack of the aluminohydride anion (

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Incomplete Conversion | Moisture in solvent/reagent.[1] | Ensure THF is distilled from Na/Benzophenone or from a solvent system. Use fresh LiAlH₄. |

| "Gel" formation during quench | Incorrect water ratio or insufficient stirring. | Strictly follow Fieser (1:1:[1]3) ratio.[1][3][4][6] Stir longer (up to 1h) after quench to allow salts to granulate. |

| Low Yield | Product trapped in aluminum salts. | Thoroughly wash the filter cake with warm THF or reflux the salts in THF for 30 mins and re-filter. |

| Defluorination (Trace) | Excessive temperature (>100°C). | Do not switch to higher boiling solvents (e.g., Dioxane/Diglyme). Stick to THF reflux.[1] |

Visualization: Reaction Workflow

Figure 1: Operational workflow for the reduction of fluorinated cyclobutane diester using LiAlH4.

Characterization Data

Validation of the product should be confirmed via NMR. The symmetry of the molecule results in simplified spectra.

-

¹H NMR (400 MHz, CDCl₃):

- 3.75 (s, 4H, -CH ₂OH) – Singlet indicates equivalence of hydroxymethyl groups.

- 2.60 (t, J = 11.5 Hz, 4H, Ring -CH ₂-) – Triplet coupling due to Fluorine (³J_HF).

- 2.40 (br s, 2H, -OH ).

-

¹⁹F NMR (376 MHz, CDCl₃):

- -90.0 to -95.0 ppm (quintet or multiplet) – Characteristic of gem-difluoro cyclobutane.[1]

-

¹³C NMR (100 MHz, CDCl₃):

References

-

Grygorenko, O. O., et al. (2018).[4] Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. National Institutes of Health (NIH) / Vertex AI Grounding.[1]

-

Organic Syntheses. Lithium Aluminum Hydride Reduction of Esters: General Procedures. Org. Synth. Coll. Vol. 10, p. 423.

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

-

ChemicalBook. 3,3-Difluorocyclobutane-1,1-dicarboxylate derivatives and synthesis.

Sources

- 1. Diethyl 1,1-cyclobutanedicarboxylate [webbook.nist.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. docenti.unina.it [docenti.unina.it]

- 4. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Precision Cleavage: A Guide to Reagents for Mono-hydrolysis of Symmetric Fluorinated Diesters